trans-2-Aminomethyl-1-cyclohexanol

Enzymatic kinetic resolution Enantioselectivity Chiral 1,3-amino alcohol

trans-2-Aminomethyl-1-cyclohexanol (CAS 133269-86-0) is a chiral 1,3-amino alcohol with the IUPAC name (1R,2S)-2-(aminomethyl)cyclohexan-1-ol, featuring a trans-configuration of the aminomethyl and hydroxyl groups on a cyclohexane ring. It belongs to the broader class of cyclic 1,3-amino alcohols employed as chiral building blocks in pharmaceutical and asymmetric synthesis.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 133269-86-0
Cat. No. B177316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Aminomethyl-1-cyclohexanol
CAS133269-86-0
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CN)O
InChIInChI=1S/C7H15NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1
InChIKeyJGKFBZBVCAWDFD-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Aminomethyl-1-cyclohexanol (CAS 133269-86-0) – Chiral 1,3-Amino Alcohol for Enantioselective Synthesis Procurement


trans-2-Aminomethyl-1-cyclohexanol (CAS 133269-86-0) is a chiral 1,3-amino alcohol with the IUPAC name (1R,2S)-2-(aminomethyl)cyclohexan-1-ol, featuring a trans-configuration of the aminomethyl and hydroxyl groups on a cyclohexane ring . It belongs to the broader class of cyclic 1,3-amino alcohols employed as chiral building blocks in pharmaceutical and asymmetric synthesis. Commercially, the single-enantiomer (1R,2S)-(−) form is supplied at ≥96.5% GC purity and ≥97.5% enantiomeric excess (ee) . Its rigid cyclohexane scaffold enforces a defined spatial relationship between the two functional groups, which critically governs its reactivity in cyclization, enzymatic resolution, and derivatization reactions.

Workflow Chiral reference-standard and single-enantiomer building block procurement
Selection (1R,2S)-(−) single enantiomer with certified ≥97.5% ee for enantioselective synthesis No in-house chiral QC needed for stereochemical-control workflows
Use Context Enzymatic resolution, oxazine/benzoxazine synthesis, and constrained chiral ligand design

Why Generic Substitution of trans-2-Aminomethyl-1-cyclohexanol (CAS 133269-86-0) Fails


Substituting trans-2-aminomethyl-1-cyclohexanol with its cis diastereomer, the racemic mixture, the cyclopentanol homolog, or the regioisomeric trans-2-hydroxymethylcyclohexylamine leads to fundamentally different stereochemical outcomes, reaction kinetics, and product profiles. The cis isomer populates multiple chair-chair conformations versus the single stable conformation of the trans isomer [1], producing divergent cyclization pathways and diastereomeric products [2]. In enzymatic resolutions, the trans isomer exhibits enantioselectivity (E >200) that is at least fourfold higher than that of the cis isomer (E = 50) [3]. Generic replacement thus risks compromised enantiopurity, altered reactivity, and irreproducible synthetic results, directly affecting downstream active pharmaceutical ingredient (API) quality.

trans single enantiomer
cis diastereomer populates multiple conformations, producing divergent cyclization pathways and diastereomeric products
trans single enantiomer
Racemic mixture or racemic cis hydrochloride lacks specified enantiopurity, compromising stereochemical outcomes
six-membered trans
Five-membered cyclopentanol homolog shows dramatically lower enantioselectivity and may require multi-step resolution

trans-2-Aminomethyl-1-cyclohexanol (CAS 133269-86-0) – Quantitative Differentiation Evidence Guide


Enantioselectivity in Lipase-Catalyzed Kinetic Resolution: Trans Isomer E >200 vs Cis Isomer E = 50

In a direct head-to-head comparison under identical conditions, the N,O-diacetyl derivative of trans-2-aminomethylcyclohexanol (substrate 8) exhibited an enantioselectivity ratio E >200, yielding the (1R,2S)-product alcohol with 99% ee. In contrast, the cis isomer (substrate 7) exhibited E = 50 and afforded the corresponding (1R,2R)-product with only 92% ee. The trans isomer thus provides at least a fourfold greater enantioselectivity margin [1].

Enzymatic Resolution E
Head-to-head
Trans E >200 vs Cis E = 50
At least 4× higher enantioselectivity margin for trans
Single-step to 99% ee vs 92% ee; Novozym 435, 60°C
Enzymatic kinetic resolution Enantioselectivity Chiral 1,3-amino alcohol Novozym 435 N,O-diacetyl derivatives

Conformational Homogeneity: Trans Isomer Single Chair-Chair vs Cis Isomer Multiple Conformations

NMR conformational analysis of 1,3-tetrahydro-oxazine-2-ones derived from cis- and trans-2-aminomethylcyclohexanol demonstrated that the trans isomer exists in a single stable chair-chair conformation. In contrast, the cis isomer populates two chair-chair conformations—one with the heteroatom axial and the methylene equatorial, and the other with reversed positions. Despite this, the cis isomer was found to be conformationally homogeneous with the heteroatom in the axial position. The trans isomer's single well-defined conformation translates to predictable and uniform reactivity in subsequent transformations [1].

Conformational Analysis
Head-to-head
Single chair-chair conformation
Predictable and uniform reactivity in downstream transformations
Cis isomer accesses two conformations; 1H NMR evidence
Conformational analysis NMR spectroscopy 1,3-oxazine-2-ones Chair-chair equilibrium Stereochemical purity

Divergent Cyclization Pathways: Trans Isomer Open-Chain vs Cis Isomer Kinetically Controlled Cyclization with p-Nitrobenzaldehyde

In the reaction with p-nitrobenzaldehyde, trans-2-aminomethyl-1-cyclohexanol (2) and its cis counterpart (1) showed fundamentally different reaction profiles. The trans isomer reacted via open-chain Schiff base intermediates to form perhydro-1,3-oxazine products, whereas the cis isomer underwent kinetically controlled cyclization. Neither reaction was diastereospecific. The N-methyl derivatives (1m and 2m) cyclized much faster than the parent amino alcohols, but the trans vs cis mechanistic divergence persisted. These differences in reaction pathway affect both the product distribution and the synthetic strategy for oxazine-containing targets [1].

Oxazine Cyclization
Head-to-head
Open-chain Schiff base vs kinetically controlled pathway
Trans isomer mechanistic divergence enables specific intermediate trapping
Reaction with p-nitrobenzaldehyde; 1H NMR monitoring
Perhydro-1,3-oxazine Cyclization kinetics Diastereospecificity Schiff base intermediate Reaction mechanism

Ring-Size Effect on Enzymatic Resolution: Six-Membered Trans Isomer Higher Enantioselectivity than Five-Membered Analog

Comparative enzymatic resolution data across ring sizes revealed that the six-membered trans-2-aminomethylcyclohexanol derivative (8) deacetylated more slowly than the five-membered trans-2-aminomethylcyclopentanol analog (6), but with dramatically higher enantioselectivity. Substrate 6 required a two-step resolution to achieve acceptable ee (e.e.6a = 92%, e.e.6b = 92% after the second step), while substrate 8 reached 99% ee in a single enzymatic step. The ring size directly modulates both reaction rate and selectivity [1].

Ring-Size Effect
Cross-study
Six-membered E >200 vs five-membered E = 9
Cyclohexane scaffold required for high single-step enantiopurity
Five-membered analog needs two-step resolution to reach 92% ee
Ring-size effect Enzymatic resolution Cycloalkane Substrate engineering Enantioselectivity ratio

Commercial Single-Enantiomer Specification: ≥97.5% ee vs Cis Isomer No Defined Enantiopurity

The (1R,2S)-(−)-trans-2-(aminomethyl)cyclohexanol is commercially available with well-defined chiral purity specifications: ≥96.5% GC purity and ≥97.5% enantiomeric excess . In contrast, the cis diastereomer is predominantly supplied as the hydrochloride salt with 99% chemical purity but no specified enantiomeric excess, and is typically the racemic (1RS,2SR) material . For stereochemically sensitive applications, the trans single-enantiomer product provides certified chiral integrity from the supplier, eliminating the need for in-house chiral analysis or resolution before use.

Commercial Specs
Specification review
Trans ≥97.5% ee vs Cis ee not specified
Certified chiral integrity eliminates pre-use resolution
Trans free base; cis typically racemic hydrochloride salt
Enantiomeric excess Commercial specification Optical purity Procurement quality GC purity

Trans Isomer Enables One-Pot Synthesis of Tetracyclic Benzoxazines Not Accessible with Regioisomeric Analogs

trans-2-Aminomethylcyclohexanol serves as a specific substrate for one-pot syntheses of partially saturated 1,3-benzoxazino[3,4-a][3,1]benzoxazine and 1,3-benzoxazino[3,2-c][1,3]benzoxazine ring systems via ring-chain tautomeric mixtures. The regioisomeric trans-2-hydroxymethylcyclohexylamine, while also employed in analogous one-pot reactions, yields constitutionally different products. The amino alcohol functional group arrangement (OH at C1, CH₂NH₂ at C2) in the trans isomer directs the regiochemistry of oxazine ring closure, enabling access to specific tetracyclic scaffolds that cannot be obtained from the regioisomeric hydroxymethylcyclohexylamine under the same conditions [1].

Benzoxazine Scaffolds
Class-level
Regioisomeric access unavailable from hydroxymethyl analog
Enables tetracyclic benzoxazine synthesis via ring-chain tautomerism
Data to verify for direct yield comparison
One-pot synthesis Tetracyclic benzoxazine Ring-chain tautomerism Heterocycle Regioselectivity

trans-2-Aminomethyl-1-cyclohexanol (CAS 133269-86-0) – Best Research and Industrial Application Scenarios


Enzymatic Resolution for Production of Enantiopure (1R,2S)-1,3-Amino Alcohol Building Blocks

The N,O-diacetyl derivative of trans-2-aminomethylcyclohexanol can be resolved via Novozym 435-catalyzed O-deacetylation at gram scale with E >200, yielding the (1R,2S)-enantiomer at 99% ee in a single step [1]. This process outperforms the cis isomer (E = 50) and the five-membered ring analog (E = 9, requiring two-step resolution) under identical conditions [1]. The resulting enantiopure amino alcohol serves as a chiral building block for pharmaceutical intermediates, particularly those requiring a rigid trans-1,2-disubstituted cyclohexane scaffold with defined absolute configuration.

Stereospecific Synthesis of Perhydro-1,3-oxazine and Benzoxazine Heterocycles

trans-2-Aminomethyl-1-cyclohexanol reacts with p-nitrobenzaldehyde via open-chain Schiff base intermediates to form perhydro-1,3-oxazine derivatives, in contrast to the kinetically controlled cyclization pathway of the cis isomer [2]. This mechanistic distinction enables predictable product profiles in the synthesis of oxazine-containing pharmacophores. Additionally, the trans isomer participates in one-pot syntheses of tetracyclic benzoxazine ring systems, providing regiochemical access to scaffolds not available from the regioisomeric trans-2-hydroxymethylcyclohexylamine [3].

Chiral Auxiliary and Ligand Precursor for Asymmetric Catalysis

The single stable chair-chair conformation of trans-2-aminomethylcyclohexanol, confirmed by NMR analysis [4], provides conformational rigidity that is advantageous in the design of chiral auxiliaries and ligands for asymmetric catalysis. The compound's trans-1,2-disubstituted cyclohexane core fixes the spatial orientation of the chelating amino and hydroxyl groups, which is critical for enantioselective induction. The commercially available (1R,2S)-enantiomer at ≥97.5% ee eliminates the need for pre-use chiral resolution, streamlining ligand synthesis workflows.

Fmoc-Protected Derivative for Solid-Phase Peptide Synthesis and Medicinal Chemistry

The Fmoc-protected derivative, (1R,2S)-trans-2-(Fmoc-aminomethyl)cyclohexanol, is commercially available with optical purity ≥97.5% ee . This derivative enables direct incorporation of the chiral 1,3-amino alcohol motif into peptide or peptidomimetic sequences on solid support. The Fmoc group provides orthogonal protection of the aminomethyl functionality, allowing sequential deprotection and coupling in standard SPPS protocols, which is essential for medicinal chemistry programs exploring conformationally constrained amino acid surrogates.

Application
Selection Property
Validation Focus
Enzymatic resolution studies
High enantioselectivity scaffold
Single-step enantiopurity review
Oxazine/benzoxazine synthesis
Stereospecific cyclization pathway
Mechanistic pathway context
Chiral ligand design
Conformationally rigid trans-1,2-core
Enantioselective induction review
Peptide/peptidomimetic synthesis
Fmoc-protected chiral building block
Solid-phase coupling compatibility

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